molecular formula C14H13FO2 B2972265 1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol CAS No. 1156865-10-9

1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol

Cat. No.: B2972265
CAS No.: 1156865-10-9
M. Wt: 232.254
InChI Key: CLBYUIZRXKIWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol is a secondary alcohol characterized by a phenoxy group substituted with a fluorine atom at the ortho position, attached to a para-substituted phenyl ring bearing an ethanol moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and electron-withdrawing effects from the fluorine atom, which influence reactivity and solubility.

Properties

IUPAC Name

1-[4-(2-fluorophenoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBYUIZRXKIWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol typically involves the reaction of 2-fluorophenol with 4-bromoacetophenone under basic conditions to form the intermediate 1-[4-(2-Fluorophenoxy)phenyl]ethanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-[4-(2-Fluorophenoxy)phenyl]ethanone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 1-[4-(2-Fluorophenoxy)phenyl]ethanone

    Reduction: 1-[4-(2-Fluorophenoxy)phenyl]ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-[4-(Methoxycarbonyl)phenyl]ethan-1-ol C₁₀H₁₂O₃ 180.20 4-(Methoxycarbonyl)phenyl Intermediate in organic synthesis
1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-ol C₁₁H₁₂N₂O 188.23 4-(Pyrazol-1-yl)phenyl Life science research; high-purity standards
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol C₉H₉F₃O₂ 206.16 2-(Difluoromethoxy), 4-fluoro Potential pharmaceutical intermediate
1-(4-Propan-2-ylphenyl)ethan-1-ol C₁₁H₁₆O 164.25 4-Isopropylphenyl Liquid phase storage; materials science
1-(2-Fluorophenyl)ethanol C₈H₉FO 140.16 2-Fluorophenyl Organic synthesis, dye industries
1-(4-Ethylphenyl)ethan-1-ol C₁₀H₁₄O 150.22 4-Ethylphenyl Understudied; potential industrial uses

Physicochemical Properties

  • Polarity and Solubility: The 2-fluorophenoxy group enhances lipophilicity compared to non-fluorinated analogs (e.g., 1-(4-ethylphenyl)ethan-1-ol). However, the hydroxyl group improves water solubility relative to fully non-polar derivatives like 1-[4-(propan-2-yl)phenyl]ethan-1-ol .
  • Stability : Compounds with electron-withdrawing groups (e.g., difluoromethoxy in 1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-ol) exhibit increased stability under acidic conditions compared to alkyl-substituted analogs .

Key Research Findings

Enantioselective Synthesis: Heterogenized Ru(II) catalysts achieve >99% enantiomeric excess (ee) in reductions of fluorinated ketones, a method applicable to this compound .

Thermal Stability : Alkyl-substituted analogs (e.g., 1-(4-ethylphenyl)ethan-1-ol) decompose above 200°C, whereas fluorinated derivatives show higher thermal resilience .

Biological Activity

1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a phenolic structure with a fluorine substituent, which can influence its biological interactions. The presence of the fluorophenoxy group may enhance lipophilicity and bioavailability, affecting its pharmacological properties.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells.
  • Anticonvulsant Properties : It has been suggested that the compound could exhibit anticonvulsant effects similar to those observed in related fluorinated compounds.

The anticancer activity of this compound may be attributed to its ability to induce apoptosis and inhibit cell proliferation. In vitro studies have shown that compounds with similar structures can significantly reduce cell viability in various cancer cell lines.

Case Studies

A study involving derivatives of related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) and prostate cancer cells (PC-3). For instance, compounds in the same class exhibited GI50 values ranging from 28 µM to 48 µM against PC-3 cells, indicating notable growth inhibition at these concentrations .

Table 1: Growth Inhibition Data for Related Compounds

CompoundCell LineGI50 (µM)
3aMDA-MB-23128
3bMDA-MB-23137
4ePC-338
5aMDA-MB-231<47

These findings suggest a promising avenue for further research into the anticancer potential of this compound.

Mechanism

The anticonvulsant activity of related compounds appears to be mediated through interactions with benzodiazepine receptors. This suggests that this compound could potentially modulate neurotransmitter systems involved in seizure activity.

Research Findings

In a study examining a series of oxadiazole derivatives, one compound showed considerable anticonvulsant activity in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models. This points to the possibility that structurally similar compounds, including this compound, may exhibit comparable effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.